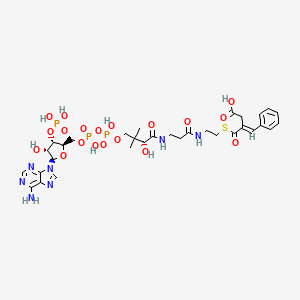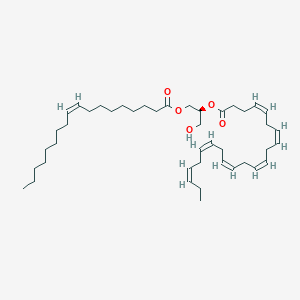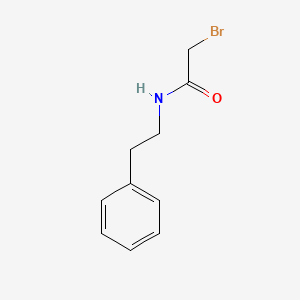
2-bromo-N-(2-phenylethyl)acetamide
Übersicht
Beschreibung
“2-bromo-N-(2-phenylethyl)acetamide” is a member of benzenes . It has a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol . It is also known by other names such as 2-bromo-N-phenethylacetamide and 2-bromo-N-phenethyl-acetamide .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(2-phenylethyl)acetamide” is 1S/C10H12BrNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . The canonical SMILES structure is C1=CC=C(C=C1)CCNC(=O)CBr .
Physical And Chemical Properties Analysis
“2-bromo-N-(2-phenylethyl)acetamide” has a molecular weight of 242.11 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 241.01023 g/mol . The topological polar surface area is 29.1 Ų . It has a heavy atom count of 13 . The complexity of the molecule is 155 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
2-bromo-N-(2-phenylethyl)acetamide: serves as a versatile building block in organic synthesis. Its bromo and acetamide functional groups make it a valuable precursor for the synthesis of complex molecules. For instance, it can be used to create phenethylamine derivatives, which are important in the development of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the design of new drugs. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents with potential applications in treating various diseases .
Material Science
Researchers in material science may explore 2-bromo-N-(2-phenylethyl)acetamide for the development of new polymeric materials. By incorporating it into polymer chains, it could impart unique properties such as enhanced thermal stability or specific interaction capabilities .
Catalysis
The compound can act as a ligand for catalysts used in asymmetric synthesis. The phenylethyl moiety can induce chirality, which is crucial for producing enantiomerically pure substances, a key goal in the synthesis of bioactive compounds .
Biochemistry Research
In biochemistry, 2-bromo-N-(2-phenylethyl)acetamide might be used as a reagent to study enzyme-catalyzed reactions where the bromine atom could be a leaving group, facilitating the investigation of reaction mechanisms .
Analytical Chemistry
This compound can be employed as a standard or reference material in chromatographic analysis due to its well-defined properties, aiding in the identification and quantification of substances in complex mixtures .
Pharmacological Studies
It has potential applications in pharmacological studies for the development of CNS-active drugs, given its structural similarity to known central nervous system stimulants and depressants .
Environmental Chemistry
Lastly, 2-bromo-N-(2-phenylethyl)acetamide could be studied for its environmental fate and behavior, including its biodegradation potential and the identification of its metabolites in various ecosystems .
Eigenschaften
IUPAC Name |
2-bromo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFSTJXZBDBHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432281 | |
| Record name | 2-bromo-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-phenylethyl)acetamide | |
CAS RN |
64297-92-3 | |
| Record name | 2-Bromo-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)
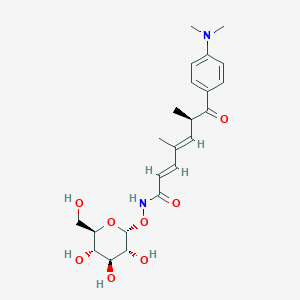
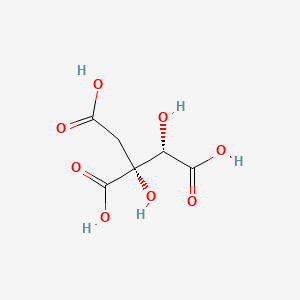

![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)
![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)


